molecular formula C5H11NO3 B2895030 Ethyl 2-methoxyaminoacetate CAS No. 78191-07-8

Ethyl 2-methoxyaminoacetate

Cat. No. B2895030
CAS RN: 78191-07-8
M. Wt: 133.147
InChI Key: WCKCUGUUSSTDCY-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyaminoacetate is a chemical compound with the molecular formula C5H11NO3 . It has gained significant attention in recent years due to its unique characteristics and potential applications in various scientific fields.


Molecular Structure Analysis

The molecular structure of Ethyl 2-methoxyaminoacetate consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 133.147.

Relevant Papers The relevant papers retrieved discuss various aspects of similar compounds. For instance, one paper provides a comprehensive review of the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . Another paper discusses the synthesis of 2’-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-methoxyaminoacetate derivatives, specifically Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, have been synthesized and studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These compounds exhibit mixed inhibitor properties, adhering to the surface of mild steel via the Langmuir isotherm model, indicating efficient corrosion protection. The study integrates experimental observations with quantum chemical calculations, providing insights into the molecular structure's influence on inhibition efficiency (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Synthesis Improvement

The process for producing Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) Acetate, a key intermediate in the synthesis of certain chemicals, has been optimized to simplify operations and reduce production costs. The improved synthesis process involves steps such as nitrosation, methylation, bromination, and cyclization, achieving a product yield of 70.8%, highlighting the chemical's utility in industrial applications (Jing, 2003).

Analytical and Biochemical Studies

Ethyl 2-methoxyaminoacetate derivatives have been subject to analytical and biochemical studies, illustrating their role in understanding the metabolism and disposition of various chemicals in biological systems. For instance, the study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several metabolites, contributing to the knowledge on drug metabolism and potential toxicological profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-methoxyaminoacetate is currently unknown due to the lack of research data

Result of Action

The molecular and cellular effects of Ethyl 2-methoxyaminoacetate’s action are yet to be determined . These effects can range from changes in gene expression to alterations in cellular metabolism, depending on the compound’s mode of action and its primary targets.

properties

IUPAC Name

ethyl 2-(methoxyamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3-9-5(7)4-6-8-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKCUGUUSSTDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxyaminoacetate

CAS RN

78191-07-8
Record name ethyl 2-(methoxyamino)acetate
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